molecular formula C9H9BrN2O3 B12097013 Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-

Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-

Cat. No.: B12097013
M. Wt: 273.08 g/mol
InChI Key: ZYPPFFPOARLRQA-UHFFFAOYSA-N
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Description

Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-: is an organic compound with a complex structure that includes bromine, methyl, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- typically involves the reaction of 3-bromo-2-methyl-6-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and bromine can influence its binding affinity and specificity .

Comparison with Similar Compounds

  • Acetamide, N-(2-bromo-4-methyl-6-nitrophenyl)-
  • Acetamide, N-(3-chloro-2-methyl-6-nitrophenyl)-
  • Acetamide, N-(3-bromo-2-methyl-4-nitrophenyl)-

Uniqueness: Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- is unique due to the specific positioning of its functional groups, which can significantly affect its chemical reactivity and biological activity. The combination of bromine, methyl, and nitro groups in this particular arrangement provides distinct properties that can be leveraged in various applications .

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

N-(3-bromo-2-methyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C9H9BrN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)

InChI Key

ZYPPFFPOARLRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])Br

Origin of Product

United States

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